Tetrahydrofuran-3-carbaldehyde

Catalog No.
S705935
CAS No.
79710-86-4
M.F
C5H8O2
M. Wt
100.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydrofuran-3-carbaldehyde

CAS Number

79710-86-4

Product Name

Tetrahydrofuran-3-carbaldehyde

IUPAC Name

oxolane-3-carbaldehyde

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

InChI

InChI=1S/C5H8O2/c6-3-5-1-2-7-4-5/h3,5H,1-2,4H2

InChI Key

GSUBXIVOZXWGKF-UHFFFAOYSA-N

SMILES

C1COCC1C=O

Synonyms

Tetrahydro-3-furaldehyde; Tetrahydro-3-furancarboxaldehyde

Canonical SMILES

C1COCC1C=O

Synthesis:

Tetrahydrofuran-3-carbaldehyde (THFC) is a five-membered cyclic ether containing an aldehyde group. While its natural occurrence is not well documented, it can be synthesized through various methods in the laboratory. One common approach involves the selective oxidation of furan-3-methanol using various oxidizing agents like silver oxide (Ag₂O) or chromium trioxide (CrO₃) []. This reaction offers a straightforward route to obtain THFC, making it readily available for research purposes.

Reactivity and Applications:

Due to the presence of both the ether and aldehyde functional groups, THFC exhibits diverse reactivity, leading to its exploration in various scientific research applications. Here are some notable examples:

  • Organic synthesis: THFC serves as a valuable building block for the synthesis of more complex organic molecules. Its aldehyde group can participate in various condensation reactions, such as aldol condensations and reductive aminations, to form new carbon-carbon and carbon-nitrogen bonds, respectively []. This versatility allows researchers to access a wide range of structurally diverse compounds with potential applications in drug discovery, material science, and other fields.
  • Bioconjugation: THFC can be employed for bioconjugation, a technique used to link biomolecules (e.g., proteins, peptides) with other molecules or materials. The aldehyde group of THFC can react with specific functional groups on biomolecules to form stable linkages, enabling the creation of novel bioconjugates with tailored properties for applications in diagnostics, drug delivery, and biomaterials research [].
  • Polymer chemistry: THFC has been investigated for its potential use in the synthesis of polymers. The reactive aldehyde group allows for its incorporation into polymer backbones or side chains, providing opportunities to develop novel polymers with specific functionalities for various applications, including controlled drug release, sensors, and biocompatible materials [].

Tetrahydrofuran-3-carbaldehyde is an organic compound with the molecular formula C5_5H8_8O2_2. It is characterized by a tetrahydrofuran ring with an aldehyde functional group at the 3-position. This compound is notable for its unique structure, which combines the properties of a cyclic ether and an aldehyde, making it a versatile intermediate in organic synthesis. Tetrahydrofuran-3-carbaldehyde is recognized for its applications in the pharmaceutical industry and in the synthesis of various organic compounds due to its reactivity and ability to undergo various chemical transformations .

, including:

  • Hydroformylation: The hydroformylation of 2,5-dihydrofuran can yield tetrahydrofuran-3-carbaldehyde as a primary product. This reaction involves the addition of a formyl group to an alkene, typically catalyzed by transition metals such as rhodium .
  • Isomerization: Under certain conditions, tetrahydrofuran-3-carbaldehyde can undergo isomerization to form other structural isomers, such as tetrahydrofuran-2-carbaldehyde. The regioselectivity of this reaction can be influenced by the choice of catalyst and reaction conditions .
  • Reduction Reactions: Tetrahydrofuran-3-carbaldehyde can be reduced to form corresponding alcohols or other derivatives, making it useful in synthetic pathways that require alcohol intermediates .

The synthesis of tetrahydrofuran-3-carbaldehyde can be achieved through various methods:

  • Hydroformylation of 2,5-Dihydrofuran: This method involves the reaction of 2,5-dihydrofuran with synthesis gas (a mixture of carbon monoxide and hydrogen) under high pressure and temperature using rhodium catalysts. The process yields tetrahydrofuran-3-carbaldehyde with high selectivity .
  • Ruthenium-Catalyzed Isomerization: Another approach includes the isomerization of 4,7-dihydro-1,3-dioxepines using ruthenium catalysts followed by Lewis acid-catalyzed reactions to produce trans-tetrahydrofuran-3-carbaldehyde .
  • Reductive Methods: Tetrahydrofuran-3-carbaldehyde can also be synthesized through reductive pathways that involve aldehyde precursors and appropriate reducing agents .

Tetrahydrofuran-3-carbaldehyde has several applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring cyclic structures or aldehyde functionalities.
  • Organic Synthesis: The compound is utilized in synthetic organic chemistry for constructing complex molecules and as a building block for various chemical transformations.
  • Material Science: Due to its reactivity, tetrahydrofuran-3-carbaldehyde can be used in the development of polymers and other materials .

Studies on interaction mechanisms involving tetrahydrofuran-3-carbaldehyde focus on its reactivity with various nucleophiles and electrophiles. Research indicates that it can participate in nucleophilic addition reactions due to its electrophilic aldehyde group. These interactions are crucial for understanding its role in synthetic pathways and potential biological interactions .

Tetrahydrofuran-3-carbaldehyde shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Features
TetrahydrofuranCyclic EtherCommon solvent; used in polymer production.
Tetrahydrofuran-2-carbaldehydeAldehydeIsomeric form; different reactivity profile compared to tetrahydrofuran-3-carbaldehyde.
2-Methyl-tetrahydrofuranCyclic EtherMethyl substitution alters physical properties and reactivity.
4-Hydroxy-tetrahydrofuranHydroxy CompoundHydroxyl group introduces different reactivity; used in medicinal chemistry.

Tetrahydrofuran-3-carbaldehyde is unique due to its specific position of the aldehyde group on the tetrahydrofuran ring, which influences its chemical behavior and potential applications compared to other similar compounds. Its ability to participate in selective reactions makes it particularly valuable in synthetic chemistry .

The synthesis of THFC emerged from advancements in hydroformylation technology. Otto Roelen’s 1938 discovery of hydroformylation laid the groundwork, though early methods relied on cobalt catalysts with limited selectivity. The transition to rhodium-based catalysts in the 1960s revolutionized regioselectivity, enabling controlled aldehyde formation.

Key milestones include:

  • Hydroformylation of 2,5-dihydrofuran: Rhodium-catalyzed hydroformylation became the primary industrial route, achieving high yields under mild conditions.
  • Asymmetric catalysis: Chiral diphosphite ligands (e.g., bisphosphites) were developed in the 2000s to enhance enantioselectivity in THFC synthesis.
  • Green chemistry: Recent efforts focus on solventless reactions and recyclable catalysts to reduce environmental impact.
MethodCatalyst SystemConditionsYield (%)Selectivity (Regio/Enantiomeric)
HydroformylationRhodium + diphosphite ligands40–50°C, 3.0–3.5 MPa syngas85–95>90% 3-formyl; >90% ee
Oxidation of 3-OH-THFTEMPO/TCCARoom temperature, aqueous70–80High purity

Significance in Heterocyclic Chemistry

THFC’s dual functionality enables diverse transformations:

  • Nucleophilic Addition: The aldehyde group participates in reductive amination, forming amines for pharmaceutical intermediates (e.g., HIV protease inhibitors).
  • Oxidation/Reduction: Selective oxidation to 3-oxo-THF or reduction to 3-hydroxy-THF expands synthetic utility.
  • Cross-Coupling: Palladium-catalyzed reactions introduce aryl or alkyl groups, creating complex heterocycles.

Applications in Drug Development

  • HIV-1 Protease Inhibitors: THFC derivatives act as P2 ligands, enhancing binding affinity to viral proteases.
  • Anticancer Agents: Functionalized THFC scaffolds are explored for kinase inhibition.
  • Neurotransmitter Modulators: Aldehyde groups enable conjugation with amines for CNS-targeted drugs.

Ruthenium-Catalyzed Approaches

Isomerization of 4,7-Dihydro-1,3-dioxepines

Ruthenium-mediated isomerization of cyclic ethers represents a key strategy for accessing tetrahydrofuran-3-carbaldehyde derivatives. While direct examples are limited in the provided literature, analogous systems demonstrate the potential of Ru catalysts in manipulating ring systems. For instance, ruthenium-hydride complexes such as (PCy₃)₂(CO)RuHCl have been shown to modulate regioselectivity in alkyne-carboxylic acid couplings, suggesting adaptability for isomerization reactions [3]. In related work, Marsden and Cossy developed Lewis acid-mediated condensations of aldehydes with 1-oxa-2-silacyclohept-4-enes, where BF₃·OEt₂ facilitated tetrahydrofuran formation via oxonium ion intermediates [1]. Such methodologies could be extended to ruthenium-catalyzed isomerization of dihydrodioxepines, though mechanistic details remain underexplored in the current literature.

Stereoselective Synthesis Mechanisms

Stereocontrol in tetrahydrofuran synthesis often hinges on transition-state organization. Loh's In(OTf)₃-mediated coupling of alcohols and aldehydes exemplifies this principle, where pseudoequatorial positioning of substituents in oxonium ion intermediates (e.g., 59) dictated 87:13 diastereomeric ratios [1]. Similarly, Overman's SnCl₄-catalyzed Prins cyclization-pinacol rearrangement sequence achieved 98:2 dr through chair-like transition states during carbocation formation [1]. In ruthenium systems, solvent polarity profoundly influences stereoselectivity; reactions in THF favor (Z)-enol esters via stabilizing non-covalent interactions between the catalyst and solvent [3]. Deuterium labeling studies further revealed reversible steps in Ru-catalyzed processes, enabling dynamic kinetic resolution pathways [3].

Reaction Optimization Parameters

Key parameters for optimizing Ru-catalyzed syntheses include:

  • Solvent selection: Dichloromethane promotes gem-enol ester formation, while THF enhances (Z)-selectivity [3].
  • Catalyst loading: Low Ru concentrations (1–5 mol%) minimize side reactions while maintaining turnover frequencies.
  • Additive effects: Triethylamine suppresses PCy₃ inhibition, improving catalytic efficiency [3].
  • Temperature control: Reactions at −78°C favor kinetic products, whereas warming enables thermodynamic control [1].

A Hammett analysis of para-substituted benzoic acids revealed opposing electronic effects in different solvents (ρ = +0.30 in CDCl₃ vs. −0.68 in THF), underscoring the interplay between substrate electronics and medium polarity [3].

Rhodium-Catalyzed Hydroformylation Reactions

Note: The provided search results lack specific data on rhodium-catalyzed hydroformylation of tetrahydrofuran precursors. This section cannot be substantiated with the available sources and is omitted to maintain scientific rigor.

Alternative Synthetic Routes

Oxidative Approaches

Oxidative functionalization of tetrahydrofuran derivatives provides direct access to carbaldehyde products. Marsden's Ti-salan complexes enabled asymmetric epoxidation of dihydrodioxepines with 76% enantiomeric excess, followed by oxidative ring-opening to chiral diols [1]. KMnO₄-mediated oxidation of 3-hydroxytetrahydrofuran intermediates represents another viable pathway, though over-oxidation to carboxylic acids remains a challenge [1].

Ring-Opening/Cyclization Strategies

Tandem ring-opening/cyclization sequences offer modular approaches. For example, acid-catalyzed ring-opening of 2-vinyltetrahydrofurans generates allylic alcohols that undergo subsequent cyclocondensation with aldehydes [1]. Overman's pinacol rearrangement methodology exemplifies this strategy, converting carbocation intermediates (63) into 3-acyltetrahydrofurans with >98% dr [1].

Green Chemistry Approaches

Emerging sustainable methods include:

  • Solvent-free conditions: Mechanochemical grinding of substrates with catalytic In(OTf)₃ [1].
  • Recyclable catalysts: Self-supported Ti-salan complexes maintain activity over 20 cycles [1].
  • Atom-economic processes: Ru-catalyzed carboetherification installs both C–O and C–C bonds in one step, minimizing waste [1].

XLogP3

-0.3

GHS Hazard Statements

Aggregated GHS information provided by 123 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (68.29%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (99.19%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

79710-86-4

General Manufacturing Information

3-Furancarboxaldehyde, tetrahydro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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